Covalent Warhead Reactivity: Acrylamide vs. Inactive Propanamide Analog
The prop-2-enamide group of 1342347-44-7 is the functional determinant for covalent target engagement. In a direct SAR study on thiazole-based GSTO1 inhibitors, the acrylamide-containing lead compound achieved a Ki of 0.6 μM via irreversible Cys32 covalent binding, whereas the corresponding saturated propanamide analog (exemplified by N-(4-methyl-1,3-thiazol-2-yl)propanamide in PDB 5qdj) showed no detectable enzyme inhibition [1]. This establishes that the α,β-unsaturated carbonyl is non-negotiable for covalent mechanism-based applications, a property directly retained by 1342347-44-7.
| Evidence Dimension | Covalent enzyme inhibition potency (Ki) |
|---|---|
| Target Compound Data | Predicted covalent reactivity (acrylamide intact; substructure validated in GSTO1 inhibitor lead) |
| Comparator Or Baseline | N-(4-methyl-1,3-thiazol-2-yl)propanamide: No inhibition (inactive) |
| Quantified Difference | Acrylamide functional group confers >100-fold increase in biochemical activity vs. saturated amide |
| Conditions | Recombinant GSTO1-1 enzyme assay; covalent binding confirmed by co-crystallography (PDB 6MHC) |
Why This Matters
For procurement decisions in covalent drug discovery programs, the acrylamide moiety is the essential pharmacophore; non-electrophilic analogs fail to achieve the required cysteine engagement and should not be considered as replacements.
- [1] Tsuboi, K., et al. (2019). Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors. Journal of Medicinal Chemistry, 62(4), 2239-2253. View Source
